molecular formula C20H25N3O3 B4426917 2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B4426917
M. Wt: 355.4 g/mol
InChI Key: GSTPKWWRKYZNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and receptors in the brain. This inhibition may lead to the modulation of neurotransmitter release, resulting in the observed effects on inflammation, pain, and seizures.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by modulating the activity of certain ion channels involved in pain perception. Additionally, studies have shown that this compound may have anticonvulsant effects by inhibiting the activity of certain receptors involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide in lab experiments is its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method for this compound is complex and time-consuming, making it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter release. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method for this compound to increase its availability for lab experiments and potential clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and to optimize the synthesis method for increased availability.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that this compound may have potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-22-11-13-23(14-12-22)19-6-4-3-5-18(19)21-20(24)15-26-17-9-7-16(25-2)8-10-17/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPKWWRKYZNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325130
Record name 2-(4-methoxyphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

876719-79-8
Record name 2-(4-methoxyphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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